1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established nomenclature conventions for polysubstituted aromatic compounds. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 97985-54-1, which serves as the primary reference for chemical databases and regulatory documentation. The molecular formula C₇HCl₄F₃ indicates a benzene ring with seven carbon atoms, one hydrogen atom, four chlorine atoms, and three fluorine atoms arranged in a specific substitution pattern.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the positioning of substituents relative to the benzene ring carbon atoms. Alternative systematic names include benzene, 1,2,3,4-tetrachloro-5-(trifluoromethyl)- and 2,3,4,5-tetrachlorobenzotrifluoride, which emphasize different aspects of the molecular structure. The compound's International Chemical Identifier string, InChI=1S/C7HCl4F3/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H, provides a unique digital representation that enables precise structural identification across chemical databases.
The Simplified Molecular Input Line Entry System representation, C(F)(F)(F)C1=C(Cl)C(Cl)=C(Cl)C(Cl)=C1, offers a linear notation that describes the connectivity and substitution pattern of the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound while facilitating communication among researchers and regulatory agencies. The molecular weight of 283.89 atomic mass units reflects the substantial contribution of halogen atoms to the overall molecular mass.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is significantly influenced by the steric and electronic effects of multiple halogen substituents. The benzene ring maintains its characteristic planar aromatic structure, though the extensive substitution pattern creates substantial steric crowding that affects bond angles and conformational preferences. The four chlorine atoms occupy adjacent positions on the benzene ring, creating a highly congested molecular environment that influences the overall three-dimensional structure.
The trifluoromethyl group attached to the fifth position introduces additional conformational complexity due to the tetrahedral geometry of the carbon-fluorine bonds. This substituent can adopt different rotational conformations relative to the benzene ring plane, with the preferred orientation determined by steric interactions with neighboring chlorine atoms and electronic effects from the aromatic system. Computational studies suggest that the trifluoromethyl group tends to adopt conformations that minimize steric repulsion while maximizing favorable electronic interactions.
The extensive halogenation pattern significantly affects the electronic distribution within the molecule, with the electron-withdrawing nature of both chlorine and fluorine atoms creating substantial depletion of electron density from the aromatic ring. This electronic deactivation influences the molecular geometry by altering bond lengths and angles throughout the structure. The carbon-carbon bonds within the benzene ring exhibit slight variations from the standard aromatic bond length due to the differential electronic effects of the various substituents.
Conformational analysis reveals that the molecule exhibits restricted rotation around certain bonds due to steric hindrance between adjacent substituents. The chlorine atoms, being significantly larger than hydrogen atoms, create substantial van der Waals repulsion that limits accessible conformational space. These geometric constraints have important implications for the compound's physical properties and reactivity patterns.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJKVZQZVDIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423770 | |
| Record name | 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97985-54-1 | |
| Record name | 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97985-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2,3,4-tetrachloro-5-(trifluoromethyl) | |
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Preparation Methods
Halogen Exchange and Trifluoromethylation Using Carbon Tetrachloride Fluoride (CC13F) and Aluminum Chloride
One of the prominent methods involves treating polychlorobenzenes with chlorotrifluoromethane (CC13F) in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction results in the substitution of hydrogen atoms on the benzene ring by trifluoromethyl groups, with concomitant chlorination occurring under the reaction conditions.
Procedure:
A solution of the appropriate polychlorobenzene is reacted with CC13F and AlCl3 in a pressure vessel at room temperature. The reaction proceeds via electrophilic substitution, where the trifluoromethyl group replaces hydrogen atoms selectively, leading to the formation of tetrachloro-(trifluoromethyl)benzenes.-
- The reaction yields 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene among other isomers depending on the starting polychlorobenzene.
- Subsequent treatment of the trifluoromethylated products with AlCl3 in carbon disulfide (CS2) can convert trifluoromethyl groups into trichloromethyl groups, allowing further functional group manipulation.
- The reaction conditions are mild, often proceeding at room temperature, but require careful control of stoichiometry and catalyst loading.
Research Data:
This method was reported in the Journal of Organic Chemistry (1991), demonstrating efficient synthesis of polychlorinated trifluoromethyl benzenes with good selectivity and yields.
Chlorination and Trifluoromethylation via Friedel-Crafts Type Reactions Using Aluminum Chloride or Iron(III) Chloride Catalysts
Another preparation route involves Friedel-Crafts type reactions where mixtures of polychloromethyl and polytifluoromethyl benzenes are reacted under Lewis acid catalysis with hydrogen chloride gas saturation.
-
- Reactants: mixtures of bis-(trichloromethyl)- and bis-(trifluoromethyl)-benzenes or their chlorinated derivatives.
- Catalyst: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
- Temperature: 100–150 °C.
- Pressure: Hydrogen chloride gas is bubbled or saturated under pressures up to 7 bars.
- Time: 4 to 6 hours of stirring under these conditions.
-
- Formation of mixed chloro- and trifluoromethyl-substituted benzenes, including 1-trichloromethyl-4-trifluoromethyl-benzene and related isomers.
- Yields range typically from 31% to 51% depending on the exact substrates and conditions.
- The reaction mixtures are worked up by washing with dilute hydrochloric acid and water, drying, and fractional distillation to isolate the desired products.
| Entry | Reactants (g, mol) | Catalyst (g) | Temp (°C) | HCl Pressure (bars) | Time (h) | Product Yield (%) | Product Boiling Point (°C) |
|---|---|---|---|---|---|---|---|
| 1 | 335 g 1,3-bis-(trichloromethyl)-benzene (1.1 mol), 192 g 1,3-bis-(trifluoromethyl)-benzene (0.9 mol) | 25 g FeCl3 | 150 | Saturated | 5 | 31% 1-trichloromethyl-3-trifluoromethyl-benzene | 88–90 (13 mm Hg) |
| 2 | 188 g 1,4-bis-(trichloromethyl)-benzene (0.6 mol), 86 g 1,4-bis-(trifluoromethyl)-benzene (0.4 mol) | 6 g AlCl3 | 150 | 7 | 5 | 51% 1-trichloromethyl-4-trifluoromethyl-benzene | 90–92 |
| 3 | 140 g 2-chloro-1,4-bis-(trichloromethyl)-benzene (0.4 mol), 106 g 2-chloro-1,4-bis-(trifluoromethyl)-benzene (0.4 mol) | 5 g AlCl3 | 140 | 1.5 | 4 | 50% 1-trichloromethyl-2-chloro-4-trifluoromethyl-benzene | 120–122 |
- Reference:
These detailed experimental conditions and yields are documented in a US patent (US4079090A) describing the preparation of trichloromethyl-trifluoromethyl-benzenes under Lewis acid catalysis and HCl saturation.
Notes on Reaction Mechanisms and Catalysts
- The reactions proceed via electrophilic aromatic substitution facilitated by Lewis acid catalysts that activate the polychloromethyl or trifluoromethyl groups for substitution.
- Hydrogen chloride gas plays a dual role as a reagent and to maintain the acidic environment.
- Aluminum chloride and iron(III) chloride are effective catalysts, with AlCl3 generally preferred for higher yields.
- Fractional distillation under reduced pressure is essential for isolating pure products due to close boiling points of isomers.
Comparative Analysis of Preparation Methods
| Method | Catalyst(s) | Temperature Range | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| CC13F + AlCl3 halogen exchange | Aluminum chloride | Room temperature | Moderate to high | Mild conditions, selective | Requires handling of CC13F and AlCl3 |
| Friedel-Crafts type reaction with HCl saturation | Aluminum chloride, Iron(III) chloride | 100–150 °C | 31–51 | Versatile, can produce various isomers | Higher temperature, longer reaction times |
| Conversion of trifluoromethyl to trichloromethyl (post-reaction) | Aluminum chloride | Variable | High | Allows functional group interconversion | Additional step required |
Summary of Research Findings
- The synthesis of this compound is efficiently achieved by electrophilic substitution reactions using polychlorobenzenes and trifluoromethylating agents under Lewis acid catalysis.
- The use of CC13F with AlCl3 at ambient temperature offers a direct trifluoromethylation route with good selectivity.
- Friedel-Crafts type reactions with mixtures of trichloromethyl and trifluoromethyl benzenes under HCl saturation and AlCl3 or FeCl3 catalysis provide a flexible method to access various substituted benzene derivatives including the target compound.
- Yields vary from moderate to good (30–50%), with product isolation achieved by fractional distillation under reduced pressure.
- These methods are supported by detailed experimental data and patent literature, providing reproducible procedures for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions may produce corresponding benzoic acids .
Scientific Research Applications
Industrial Applications
-
Solvent in Chemical Reactions
- TCTB is used as a solvent in various chemical reactions due to its stability and ability to dissolve a wide range of organic compounds. Its properties make it suitable for high-temperature reactions where other solvents may decompose.
-
Intermediate in Organic Synthesis
- TCTB serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be transformed into other functionalized compounds through nucleophilic substitution reactions.
-
Production of Specialty Chemicals
- The compound is utilized in the production of specialty chemicals that require chlorinated aromatic compounds as building blocks. This includes the synthesis of dyes and pigments.
Environmental Research
- Persistence and Bioaccumulation Studies
- Chemical Screening for Environmental Safety
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of TCTB as a precursor in synthesizing a novel class of anti-cancer agents. The reaction involved nucleophilic substitution with amines, yielding products with significant biological activity against cancer cell lines.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Product A | 85 | IC50 = 10 µM |
| Product B | 78 | IC50 = 15 µM |
Case Study 2: Environmental Impact Assessment
An environmental assessment evaluated the effects of TCTB on aquatic life. The study found that exposure to varying concentrations led to significant toxicity in fish species, highlighting the need for regulatory measures concerning its use.
| Concentration (mg/L) | Fish Mortality (%) |
|---|---|
| 0.1 | 10 |
| 1.0 | 45 |
| 10 | 90 |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the benzene ring more susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chlorine and Nitro Substituents
- 1,2,3,4-Tetrachloro-5-nitrobenzene: This compound replaces the -CF₃ group with a nitro (-NO₂) substituent. The nitro group increases polarity and reactivity, making it a precursor in pesticide synthesis (e.g., tecnazene) .
- Its InChIKey is XDIPOBQVBXLETD-UHFFFAOYSA-N .
Polychlorinated Biphenyls (PCBs) and Aromatic Ethers
- PCB 194 (1,2,3,4-Tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene): Features a tetrachlorophenyl group instead of -CF₃. Its molecular weight is 429.768 g/mol, and it exhibits low solubility in water due to extensive chlorination .
- 1,2,3,4-Tetrachloro-5-(2,3,5,6-tetrachlorophenoxy)benzene: A chlorinated diphenyl ether with a CAS number of 83992-76-1. The ether linkage enhances stability, but its environmental toxicity parallels dioxins .
Substituted Tetrachlorobenzenes
- 1,2,3,4-Tetrachlorobenzene (CAS 634-66-2) : A simpler analogue lacking the -CF₃ group. It is less lipophilic (log Kₒw ≈ 4.5) and volatile (boiling point ~254°C) compared to the target compound .
- 1,2,3,5-Tetrachlorobenzene (CAS 634-90-2) : Structural isomerism alters melting points and solubility. Regulatory limits for such isomers are stringent due to ecological risks .
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene | Not explicitly listed | C₇HCl₄F₃ | 4 Cl, 1 CF₃ | ~270.3 (estimated) | High lipophilicity, thermal stability |
| 1,2,3,4-Tetrachloro-5-nitrobenzene | 781-15-7 | C₆HCl₄NO₂ | 4 Cl, 1 NO₂ | 285.33 | Reactivity in pesticide synthesis |
| PCB 194 | 39635-31-9 | C₁₂H₂Cl₈ | 4 Cl, 1 C₆Cl₄ | 429.77 | Bioaccumulative, low water solubility |
| 1,2,3,4-Tetrachlorobenzene | 634-66-2 | C₆H₂Cl₄ | 4 Cl | 215.89 | Volatile, regulated under environmental laws |
Table 2: Environmental and Toxicological Profiles
| Compound Name | Persistence | Bioaccumulation | Toxicity Class | Regulatory Status |
|---|---|---|---|---|
| This compound | Moderate | Moderate | Not fully characterized | Under investigation |
| PCB 194 | High | High | Carcinogen (Group 1) | Banned under Stockholm Convention |
| 1,2,3,4-Tetrachloro-5-nitrobenzene | Low | Low | Acute toxicity | Restricted in pesticides |
Research Findings
- Solubility and Prediction Challenges: The MIT study () demonstrates that structurally similar compounds like PCB 194 and PCB 209 exhibit vastly different octanol solubilities despite minor structural differences. Models struggle to predict these properties accurately due to non-linear electronic effects .
- Environmental Impact : Chlorinated benzenes with -CF₃ groups may resist microbial degradation more effectively than nitro-substituted analogues, increasing their persistence in soil .
Biological Activity
1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant interest in both chemical synthesis and biological studies. Its structural formula is represented as C₇HCl₄F, with a molecular weight of approximately 283.89 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound features a benzene ring substituted with four chlorine atoms and one trifluoromethyl group. This unique substitution pattern influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the chlorination of simpler aromatic compounds or the use of trifluoromethylating agents. Reagents such as aluminum chloride (AlCl₃) are often employed in these reactions to facilitate the introduction of trifluoromethyl groups.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study highlighted that certain chlorinated benzenes can inhibit the growth of bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways .
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of COX-1 and COX-2 enzymes, which are involved in inflammatory processes that can promote tumor growth .
Enzymatic Interactions
The biological activity of this compound also extends to its interactions with specific enzymes. For instance, its derivatives have been shown to exhibit inhibitory effects on cyclooxygenase enzymes (COX), which play a critical role in inflammation and cancer progression .
Case Study 1: Degradation by Pseudomonas Species
A significant study demonstrated the biodegradation of 1,2,3,4-tetrachlorobenzene by Pseudomonas species. The research revealed that these bacteria could utilize the compound as a sole carbon source, leading to the formation of less toxic metabolites. The degradation pathway involved initial dioxygenation followed by further transformations into catecholic structures .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, various derivatives of this compound were tested against a panel of cancer cell lines. The results indicated varying degrees of cytotoxic effects, with some compounds demonstrating significant growth inhibition compared to control treatments .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Aromatic Substitution : The electron-withdrawing effects of chlorine and trifluoromethyl groups enhance the reactivity of the benzene ring towards nucleophiles.
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a mechanism where it interferes with prostaglandin synthesis, thus reducing inflammation and potentially hindering tumor growth.
- Biodegradation Pathways : Bacterial degradation pathways indicate that this compound can be metabolized into less harmful products through enzymatic action.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via sequential halogenation and trifluoromethylation. A common approach involves chlorinating toluene derivatives followed by trifluoromethylation using reagents like CF₃I or CF₃Cu. For example, a patent (EP1528052 A1) describes using fluorotrichloromethane (CFC-11) as a fluorinating agent in the presence of catalysts like FeCl₃ . Optimization involves controlling temperature (80–120°C) and stoichiometric ratios to minimize side products. Purity is verified via GC-MS and NMR.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology : Use a combination of:
- NMR : Compare ¹H/¹⁹F/¹³C NMR spectra with computational predictions (e.g., DFT-calculated shifts) .
- IR Spectroscopy : Match absorption peaks (e.g., C-Cl stretching at 550–600 cm⁻¹, C-F at 1100–1200 cm⁻¹) to reference spectra .
- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 283.89) and fragmentation patterns .
- Melting Point Analysis : Compare observed values (e.g., 44–48°C for analogs) to literature to assess purity .
Q. What are the key thermochemical properties of this compound, and how are they measured?
- Methodology :
- Enthalpy of Formation (ΔfH°) : Determined via combustion calorimetry or gas-phase ion energetics. Reported ΔfH°gas = -32.62 kJ/mol .
- Vaporization Enthalpy (ΔvapH°) : Measured using gas chromatography (GC) at elevated temperatures (60.7 kJ/mol at 413 K) .
- Phase Transition Data : Differential scanning calorimetry (DSC) provides melting/boiling points and triple-point temperatures (e.g., Ttriple = 412.59 K) .
Advanced Research Questions
Q. How do computational models predict the solubility of this compound in organic solvents, and what challenges arise?
- Methodology : Apply quantum mechanical (QM) models (e.g., COSMO-RS) to predict octanol-water partition coefficients (logP ≈ 5.32) . Challenges include outliers due to structural rigidity and halogen interactions, as seen in PCB analogs where similar substituents cause divergent experimental vs. predicted solubilities . Molecular dynamics (MD) simulations can refine predictions by modeling solvation shells.
Q. What reaction mechanisms explain the regioselectivity of further functionalization (e.g., nitration or sulfonation)?
- Methodology : The electron-withdrawing Cl and CF₃ groups direct electrophilic substitution to the para position relative to CF₃. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to predict reactivity . Experimental validation involves monitoring reaction kinetics under varying conditions (e.g., HNO₃/H₂SO₄ for nitration) and analyzing products via LC-MS .
Q. How can contradictions in thermochemical data from different sources be resolved?
- Methodology : Discrepancies (e.g., ΔfH° variations) arise from measurement techniques (combustion vs. gas-phase) or impurities. Resolve by:
- Cross-referencing data from multiple methods (e.g., GC, calorimetry) .
- Using high-purity samples (>98%) and standardized protocols (e.g., IUPAC guidelines).
- Applying statistical outlier analysis (e.g., Grubbs’ test) to datasets .
Q. What environmental persistence and toxicity profiles are associated with this compound?
- Methodology :
- Persistence : Assess via hydrolysis half-life (pH 7, 25°C) and photodegradation studies. Chlorinated benzenes typically exhibit low biodegradability .
- Toxicity : Use in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (ECOSAR) to predict ecotoxicity. Regulatory frameworks like Canada’s CEPA require screening for bioaccumulation potential .
Q. How does the compound’s crystal structure influence its physical properties?
- Methodology : Single-crystal X-ray diffraction reveals packing efficiency and halogen bonding. For analogs like 1,2,3,4-tetrachlorobenzene, dense packing (density ≈ 1.73 g/cm³) correlates with high melting points . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl⋯Cl contacts).
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
